
4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride, commonly known as P3TP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrimidine derivatives and has a molecular formula of C11H11F3N3O.HCl. P3TP has been studied for its mechanism of action and biochemical and physiological effects, making it a promising candidate for future research.
科学的研究の応用
Tritiation of Pyrimidines
Pyrimidine derivatives, including 4, 6-dichloropyrimidine, have been studied for tritiation using tritiated water in the presence of aluminum chloride. This process is significant in labeling compounds for scientific research, particularly in biological and chemical studies (Măntescu, Genunche, & Balaban, 1965).
Stannylation and Cross-Couplings in Pyrimidines
Stannylation in the activated 4-position of pyrimidines, including 4-iodopyrimidines, by thermal decarboxylation, is a crucial method in organic chemistry. It leads to new carbon-carbon bond formations through Pd(II)-catalyzed cross-couplings, advancing the field of synthetic chemistry (Majeed, Antonsen, Benneche, & Undheim, 1989).
Synthesis and Biological Activity
The synthesis and study of biological activity of pyrimidine derivatives, such as the transformation of 4-chloropyrrolo[2,3-d]pyrimidine, contribute to the development of new chemical entities with potential therapeutic applications. These studies are pivotal in advancing drug discovery and development (Wang, Seth, Ranken, Swayze, & Migawa, 2004).
Cation Tautomerism in Pyrimidines
Research on the crystallization and tautomerism of pyrimidines, including 4-amino-5-chloro-2,6-dimethylpyrimidine, provides insights into molecular recognition processes that are crucial in pharmaceuticals. Understanding these processes is essential for targeted drug development (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Interaction with Glycine Esters
The interaction of pyrimidine derivatives with glycine esters, leading to the synthesis of potential biologically active compounds, is crucial for developing new medicinal compounds. Such interactions expand the possibilities in medicinal chemistry and drug design (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Charge Transfer Materials
4,6-Di(thiophen-2-yl)pyrimidine derivatives are explored for their potential as efficient charge transfer materials, which is significant for the development of electronic and photophysical applications. Such research is pivotal in the field of materials science and electronics (Irfan, 2014).
Nonlinear Optical Properties
The study of pyrimidine derivatives in nonlinear optics (NLO) reveals their potential in medicine and NLO fields. This research is essential in advancing our understanding of the applications of pyrimidines in various high-tech applications (Hussain et al., 2020).
Synthesis and Properties of Polyimides
Research on the synthesis of novel polyimides derived from pyrimidine-containing aromatic dianhydride monomers and their physical, thermal, and optical properties is crucial in materials science, particularly for applications in high-performance polymers and electronics (Wang et al., 2006).
特性
IUPAC Name |
4-pyrrolidin-3-yloxy-6-(trifluoromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O.ClH/c10-9(11,12)7-3-8(15-5-14-7)16-6-1-2-13-4-6;/h3,5-6,13H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBFMRIKFCJVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=NC(=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

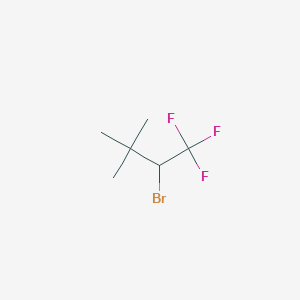
![N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B2965119.png)
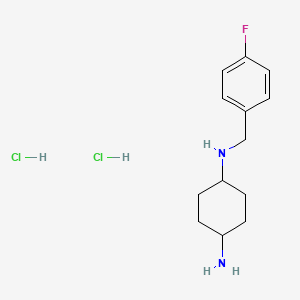

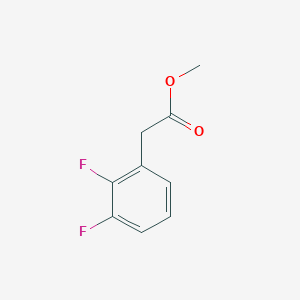
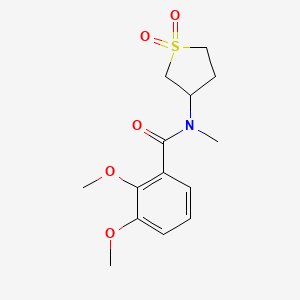

![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)
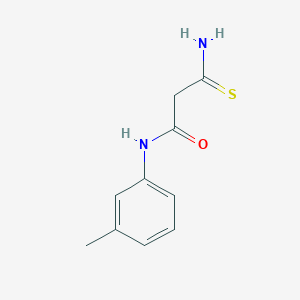

![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)
